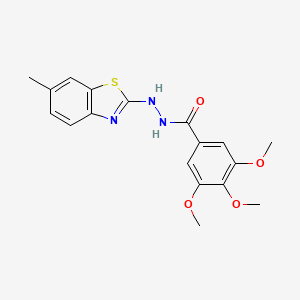

3,4,5-trimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

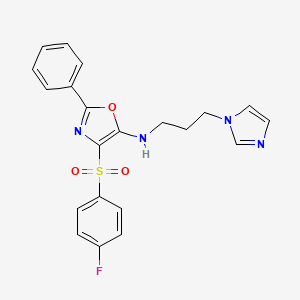

The compound “3,4,5-trimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a complex organic molecule. It contains a benzohydrazide group attached to a benzothiazole ring and a trimethoxybenzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups, including the aromatic rings of the benzothiazole and trimethoxybenzene, and the hydrazide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the polar hydrazide group could enhance its solubility in polar solvents .Scientific Research Applications

Scientific Research Applications of 3,4,5-Trimethoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cell Viability Assays: The compound’s potential to assess cell viability is significant in research. Similar to MTT assays, where cells convert MTT to a formazan product, this compound could be used to measure the redox potential of cells . This application is crucial in determining the cytotoxic effects of new drugs and the proliferation rate of cells under various conditions.

Synthesis of Bioactive Molecules: The trimethoxyphenyl (TMP) group, which is part of this compound, is known to be a core structure in many biologically active molecules . Therefore, it could be used in the synthesis of new compounds with potential pharmacological activities.

Antimicrobial Studies: Compounds with a benzothiazole moiety have been reported to exhibit antimicrobial properties . This compound could be explored for its efficacy against various bacterial and fungal strains, contributing to the development of new antibiotics.

Chemical Crystallography: The structural analysis of similar compounds has been conducted to understand their geometric parameters . This compound could be used in crystallography studies to elucidate the relationship between structure and function in organic molecules.

Molecular Weight Determination: The molecular weight of similar compounds has been determined to be significant in various chemical analyses . This compound could be used in studies requiring precise molecular weight measurements, such as in the calibration of mass spectrometry equipment.

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

For instance, TMP-bearing compounds can inhibit tubulin polymerization, which is crucial for cell division .

Biochemical Pathways

Tmp-bearing compounds have been associated with various biochemical pathways due to their diverse bioactivity effects .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against various parasites .

properties

IUPAC Name |

3,4,5-trimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-10-5-6-12-15(7-10)26-18(19-12)21-20-17(22)11-8-13(23-2)16(25-4)14(9-11)24-3/h5-9H,1-4H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYZEFVCQFKMTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589638.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2589653.png)

![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)